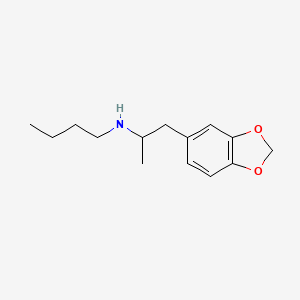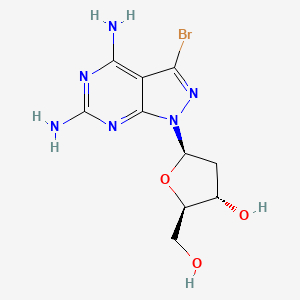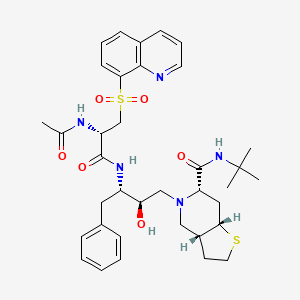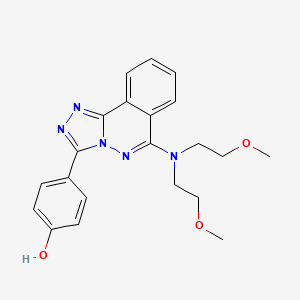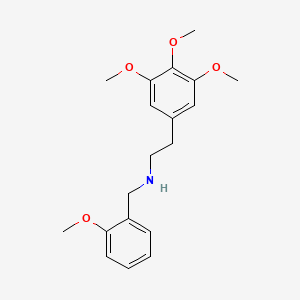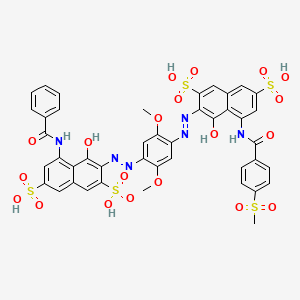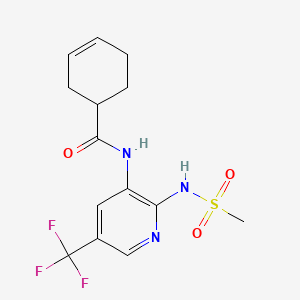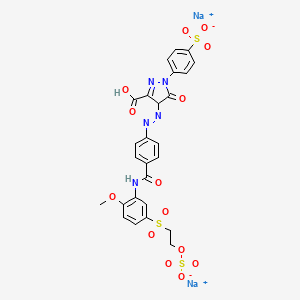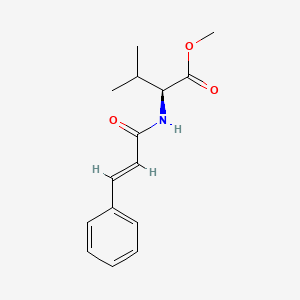
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound with significant applications in various scientific fields
Métodos De Preparación
The synthesis of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route typically includes:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the diethylaminopropylamino group and dimethyl groups through specific reactions.
Dimaleate Formation: The final step involves the reaction with maleic acid to form the dimaleate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Análisis De Reacciones Químicas
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate can be compared with similar compounds such as:
1-(3-Diethylaminopropylamino)-4-methyl-5H-pyrido(4,3-b)indole dimaleate: Similar structure but with different functional groups.
N,N-diethyl-N’-(4-methyl-5H-pyrido[4,3-b]indol-1-yl)propane-1,3-diamine di[(2E)-but-2-enedioate]: Another related compound with variations in the side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
111491-26-0 |
|---|---|
Fórmula molecular |
C28H36N4O9 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propylamino]-4,5-dimethylpyrido[4,3-b]indol-8-ol |
InChI |
InChI=1S/C20H28N4O.2C4H4O4/c1-5-24(6-2)11-7-10-21-20-18-16-12-15(25)8-9-17(16)23(4)19(18)14(3)13-22-20;2*5-3(6)1-2-4(7)8/h8-9,12-13,25H,5-7,10-11H2,1-4H3,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
PVUYMXNYANFOKW-LVEZLNDCSA-N |
SMILES isomérico |
CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



